molecular formula C11H12ClNO B12583228 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) CAS No. 517866-45-4

1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI)

Cat. No.: B12583228
CAS No.: 517866-45-4
M. Wt: 209.67 g/mol
InChI Key: FVXKYKPCJPPTCB-MRVPVSSYSA-N
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Description

1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . The chloroacetyl group can be introduced through a subsequent acylation reaction using chloroacetyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Mechanism of Action

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-2-methyl-, (2R)-(9CI) is unique due to its specific substitution pattern. Similar compounds include:

These comparisons highlight the importance of specific functional groups in determining the compound’s reactivity and applications.

Properties

CAS No.

517866-45-4

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-chloro-1-[(2R)-2-methyl-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3/t8-/m1/s1

InChI Key

FVXKYKPCJPPTCB-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2N1C(=O)CCl

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCl

Origin of Product

United States

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